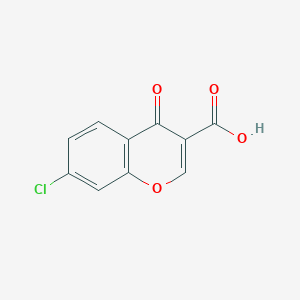
3-Chloro-6-(3-methoxyphenyl)pyridazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “3-Chloro-6-(3-methoxyphenyl)pyridazine” is C11H9ClN2O. Its average mass is 220.655 Da and its monoisotopic mass is 220.040344 Da .Chemical Reactions Analysis
“this compound” can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Aplicaciones Científicas De Investigación
Crystal Structure and Quantum Chemical Analysis
- Pyridazine derivatives, including 3-Chloro-6-(3-methoxyphenyl)pyridazine, have been studied for their crystal structure and quantum chemical properties. Density functional theory (DFT) calculations were used to determine various molecular properties such as HOMO-LUMO energy levels and quantum chemical parameters. These studies are essential for understanding the molecular behavior of such compounds (Sallam et al., 2021).
Herbicidal Activity
- Certain pyridazine derivatives, including 3-chloro-6-(3-methoxyphenoxy)pyridazine, have shown significant herbicidal activity. They were particularly effective in pre-emergence tests against radish and millet, although post-emergent activity was generally not as remarkable (Tamura & Jojima, 1963).
Synthesis and Structural Studies
- Extensive research has been conducted on the synthesis of various pyridazine derivatives, including this compound. These studies focus on the synthesis process, structural analysis using techniques like X-ray diffraction, and DFT calculations to understand the molecular structure and interactions (Sallam et al., 2021).
Interaction with Central Nervous System
- Some studies have investigated the interactions of pyridazine derivatives with the central nervous system. These studies are primarily focused on the binding of these compounds to certain receptors in the brain, which is vital for understanding their pharmacological properties and potential medical applications (Barlin et al., 1996).
Antiviral Properties
- Research has been conducted on the antiviral properties of certain pyridazine derivatives, including studies on their effectiveness against viruses like rhinoviruses. This research is crucial for developing new antiviral drugs and understanding how these compounds interact with viral particles (Andries et al., 2005).
Propiedades
IUPAC Name |
3-chloro-6-(3-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCMUJFWBYWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508201 | |
| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76970-14-4 | |
| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)




![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

